molecular formula C20H13ClF2N4O2 B2654197 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide CAS No. 946323-32-6

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide

Cat. No.: B2654197
CAS No.: 946323-32-6
M. Wt: 414.8
InChI Key: NEZBBCOTZRZACZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex heterocyclic structure with three key components:

  • Chloro-substituted phenyl ring: A 2-chloro-5-substituted benzene moiety, which may enhance steric bulk and influence binding selectivity in biological or chemical systems.
  • 3,4-Difluorobenzamide group: The fluorine atoms at positions 3 and 4 on the benzamide ring likely improve metabolic stability and modulate electronic properties (e.g., dipole moments) for target engagement .

Properties

IUPAC Name

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF2N4O2/c1-29-19-7-6-18-24-17(10-27(18)26-19)11-2-4-13(21)16(9-11)25-20(28)12-3-5-14(22)15(23)8-12/h2-10H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZBBCOTZRZACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the imidazo[1,2-b]pyridazine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the chloro and methoxy groups onto the phenyl ring through electrophilic aromatic substitution.

    Coupling reactions: The final step involves coupling the imidazo[1,2-b]pyridazinyl phenyl derivative with 3,4-difluorobenzoyl chloride under conditions such as the presence of a base like triethylamine in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with precise temperature and pressure controls.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could act as an inhibitor of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Substituents Potential Applications / Notes Reference
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (946217-68-1) Imidazo[1,2-b]pyridazine Cyclopentanecarboxamide (non-fluorinated) Increased lipophilicity vs. 3,4-difluorobenzamide; may alter pharmacokinetics (e.g., solubility) .
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Urea-linked benzamide 2,6-Difluorobenzamide; 4-chloroaniline Insect growth regulator; fluorination at 2,6 positions enhances stability and bioactivity .
EP 3 532 474 B1 (Triazolo-oxazin derivatives) Triazolo-oxazin Fluorinated benzamide with trifluoropropyl and oxazinone groups Likely pharmaceutical (e.g., kinase inhibition); triazolo-oxazin core may improve target selectivity .
Furopyridine-carboxamide derivative (Step 1, MedChemComm) Furo[2,3-b]pyridine 4-Fluorophenyl and methylcarbamoyl groups Anticancer candidate; carboxamide and fluorophenyl motifs enhance binding to hydrophobic pockets .

Key Observations:

Fluorination Patterns: The 3,4-difluorobenzamide group in the target compound contrasts with 2,6-difluorobenzamide in diflubenzuron. Fluorine-free analogs (e.g., cyclopentanecarboxamide in ID 946217-68-1) trade metabolic stability for increased lipophilicity, which could affect bioavailability .

Heterocyclic Core Variations: Imidazo[1,2-b]pyridazine (target compound) vs. triazolo-oxazin (EP 3 532 474 B1): The former’s fused imidazole-pyridazine system may offer distinct π-π stacking interactions, while the latter’s oxazinone ring could introduce conformational rigidity . Furopyridine derivatives (MedChemComm) prioritize planar aromatic systems for intercalation or enzyme inhibition, differing from the bicyclic imidazopyridazine’s three-dimensionality .

Biological Implications :

  • Diflubenzuron’s urea linker and 2,6-difluoro substitution are critical for chitin synthesis inhibition in insects, whereas the target compound’s amide linkage and 3,4-fluorination may suit receptor antagonism or allosteric modulation .
  • The trifluoropropyl group in EP 3 532 474 B1 analogs highlights the role of CF₃ in enhancing binding affinity via hydrophobic and electrostatic effects .

Biological Activity

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chloro substituent : Enhances biological activity through increased lipophilicity.
  • Methoxy group : Potentially influences solubility and interaction with biological targets.
  • Amide functional group : Facilitates hydrogen bonding with target proteins.

Molecular Formula : C₁₉H₁₇ClF₂N₄O
Molecular Weight : 392.8 g/mol
CAS Number : 946217-54-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the imidazo[1,2-b]pyridazine core : This is achieved through cyclization reactions.
  • Introduction of chloro and difluorobenzamide groups : Substitution reactions are utilized to attach these functional groups.

Advanced techniques such as palladium-catalyzed cross-coupling may be employed to enhance yield and purity during industrial production.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

Studies have shown that this compound demonstrates potent anticancer effects by inhibiting specific signaling pathways involved in tumor growth. For instance, it has been reported to inhibit ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a role in regulating immune responses in cancer therapy. Inhibiting ENPP1 enhances the cGAS-STING pathway, potentially leading to improved antitumor immunity .

2. Antimicrobial Activity

The compound has exhibited antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting critical enzymatic pathways essential for bacterial survival.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been evaluated for its ability to inhibit COX enzymes, which are key mediators in inflammatory processes .

The biological mechanisms underlying the activity of this compound involve interactions with specific molecular targets:

  • Targeting Enzymes : The compound binds to enzymes such as ENPP1 and COX, modulating their activity and influencing cellular processes related to inflammation and tumor progression.
  • Receptor Interactions : It may interact with various receptors that regulate cell signaling pathways involved in proliferation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study ADemonstrated significant inhibition of ENPP1 with an IC50 value of 5.70 nM, enhancing antitumor efficacy when combined with anti-PD-1 antibodies .
Study BShowed promising antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) below 10 µg/mL .
Study CEvaluated anti-inflammatory effects using carrageenan-induced edema models, indicating potential for further development as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves multi-step heterocyclic coupling. For example, imidazo[1,2-b]pyridazine cores can be constructed via cyclocondensation of aminopyridazines with α-haloketones, followed by Suzuki-Miyaura coupling with halogenated phenylbenzamide precursors . Key intermediates should be characterized using 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis (>95%). For chlorinated and fluorinated derivatives, 19F^{19}F-NMR and X-ray crystallography (if crystalline) are critical to confirm regiochemistry .

Q. What analytical techniques are essential for validating the purity and stability of this compound under varying storage conditions?

  • Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity. Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation products via LC-MS. For fluorinated analogs, monitor defluorination using ion chromatography or 19F^{19}F-NMR . Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .

Q. How can researchers design initial biological assays to screen this compound for kinase inhibition or antimicrobial activity?

  • Methodology : Prioritize kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ assays. For antimicrobial screening, follow CLSI guidelines with MIC determinations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include cytotoxicity assays (e.g., HepG2 cells) to rule out non-specific effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in SAR data between imidazo[1,2-b]pyridazine derivatives and their benzamide counterparts?

  • Methodology : Perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to compare binding modes in kinase ATP pockets. Use free-energy perturbation (FEP) to quantify substituent effects (e.g., methoxy vs. chloro groups). Cross-validate with experimental IC50_{50} values and crystallographic data (if available) to refine predictive models .

Q. What strategies optimize the metabolic stability of this compound while retaining target affinity?

  • Methodology : Introduce deuterium at metabolically labile sites (e.g., methoxy groups) to slow CYP450-mediated oxidation. Use in vitro microsomal assays (human liver microsomes + NADPH) to compare half-life improvements. Pair with LogP adjustments (e.g., replacing difluorophenyl with trifluoromethyl) to balance lipophilicity and solubility .

Q. How can researchers address discrepancies in bioactivity data arising from assay variability (e.g., cell lines vs. recombinant enzymes)?

  • Methodology : Standardize assays using isogenic cell lines (e.g., HEK293T with/without kinase overexpression) to isolate target-specific effects. Validate enzyme inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement. Use orthogonal techniques like SPR for binding affinity validation .

Methodological Notes

  • Synthetic Optimization : Evidence from imidazo[1,2-a]pyridine syntheses suggests Pd-catalyzed couplings require rigorous exclusion of oxygen and anhydrous conditions to suppress dehalogenation byproducts .
  • Data Interpretation : Contradictions in fluorescence-based assays (e.g., autofluorescence of benzamide derivatives) can be mitigated by using luminescent or absorbance readouts .
  • Ethical Compliance : Adhere to guidelines for handling fluorinated and chlorinated compounds, including waste disposal protocols and occupational exposure limits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.